molecular formula C13H18O4 B14232229 4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one CAS No. 571171-66-9

4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one

Katalognummer: B14232229
CAS-Nummer: 571171-66-9
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: GHAOXMCJABZPNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one is an organic compound with a complex structure that includes methoxy and methoxymethoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 3-methoxy-4-(methoxymethoxy)phenylboronic acid as a key intermediate . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

571171-66-9

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

4-[3-methoxy-4-(methoxymethoxy)phenyl]butan-2-one

InChI

InChI=1S/C13H18O4/c1-10(14)4-5-11-6-7-12(17-9-15-2)13(8-11)16-3/h6-8H,4-5,9H2,1-3H3

InChI-Schlüssel

GHAOXMCJABZPNK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC1=CC(=C(C=C1)OCOC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.